Fosmidomycin

Antimalarial drug discovery DXR inhibition Clinical isolate testing

Researchers developing novel antimalarials or antibacterial agents require a clinically-validated DXR inhibitor as a benchmark. Fosmidomycin is the only MEP pathway inhibitor with human Phase II/III safety data (tolerated at 8g/day IV). - **Enzyme inhibition:** PfDXR Ki = 20 nM; E. coli DXR IC50 = 8 nM - **Clinical potency:** Active against P. falciparum (IC50 = 301 nM) - **Positive control:** Mandatory assay calibrator for DXR inhibitor screening campaigns - ≥95% purity, sodium salt (CAS 66508-37-0) Procurement managers: Standard B2B shipping, no special permits required.

Molecular Formula C4H10NO5P
Molecular Weight 183.10 g/mol
CAS No. 66508-37-0; 66508-53-0
Cat. No. B15558963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmidomycin
CAS66508-37-0; 66508-53-0
Molecular FormulaC4H10NO5P
Molecular Weight183.10 g/mol
Structural Identifiers
InChIInChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10)
InChIKeyGJXWDTUCERCKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosmidomycin: Procurement-Ready DXR Inhibitor


Fosmidomycin (FR-31564) is a naturally occurring phosphonohydroxamic acid antibiotic first isolated from Streptomyces lavendulae [1]. It acts as a competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR; IspC), the second enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis [2]. This pathway is absent in humans, conferring inherent target selectivity against Plasmodium falciparum and various Gram-negative and Gram-positive bacteria [3]. Fosmidomycin has advanced to Phase II/III clinical evaluation for uncomplicated P. falciparum malaria in combination with clindamycin, providing a well-characterized pharmacokinetic and safety profile in human subjects [4]. The compound is available commercially as the sodium salt (CAS 66508-37-0) with ≥95% purity .

Pathway MEP pathway DXR inhibition — target absent in human cells
Research model Antimalarial and antibacterial DXR research; clinical-stage reference compound
Selection context Reported human PK and tolerability profile supports translational research benchmarking

Fosmidomycin and FR900098: Non-Interchangeability


Fosmidomycin and its closest structural analog FR900098 differ only by an aldehyde versus a methyl ketone functional group, yet this minimal modification produces measurable differences in enzyme inhibition kinetics, antimalarial potency, and cellular uptake behavior [1]. In direct comparative studies, FR900098 consistently demonstrates 2.6-fold higher potency against clinical P. falciparum isolates (geometric mean IC50: 118 nM vs 301 nM) [2]. Furthermore, parasite-induced permeability pathways that facilitate drug entry differ between these compounds across Apicomplexan species, explaining why fosmidomycin and FR900098 exhibit divergent activity profiles against Toxoplasma gondii versus Plasmodium spp. [3]. Prodrug derivatization yields non-interchangeable results: arylmethyl-substituted FR900098 prodrugs outperform corresponding fosmidomycin prodrugs in vitro [4]. These quantifiable differences preclude generic substitution without experimental recalibration.

Potency profile mismatch
Structural analog FR900098 exhibits a reported potency difference; antimalarial activity may not transfer directly.
Prodrug scaffold divergence
FR900098-based prodrugs consistently yield different activity levels than identically substituted fosmidomycin prodrugs.
Uptake-limited spectrum
Both compounds rely on erythrocyte-specific parasite-induced pathways; activity may not extrapolate to non-erythrocytic Apicomplexan models.

Fosmidomycin: Procurement Differentiation Evidence


FR900098 vs. Fosmidomycin: In Vitro Antimalarial Potency

In a direct head-to-head study using fresh clinical isolates of Plasmodium falciparum from Cameroon (n=34), FR900098 demonstrated 2.6-fold higher potency than fosmidomycin. The geometric mean IC50 values were 118 nM for FR900098 versus 301 nM for fosmidomycin [1]. This same study further validated the trend using another derivative, TH II46, which was 1.7-fold more potent than fosmidomycin (geometric mean IC50: 249 nM vs 413 nM; n=33) [1]. Critically, no correlation was observed between fosmidomycin susceptibility and chloroquine or pyrimethamine resistance, confirming the absence of in vitro cross-resistance [1].

Antimalarial potency
Head-to-head
Fosmidomycin GM IC50 301 nM vs FR900098 118 nM (2.6-fold)
Reported potency context may guide assay design
Clinical isolates n=34
Antimalarial drug discovery DXR inhibition Clinical isolate testing

Fosmidomycin Oral Bioavailability

Fosmidomycin exhibits limited and variable oral absorption. In a Phase I pharmacokinetic study involving 127 healthy male volunteers, the gastrointestinal absorption rate after a 500 mg oral dose ranged from 20–40%, with a calculated average of approximately 30% [1]. By comparison, the related antibiotic fosfomycin showed an average oral absorption of only 11% [1]. This suboptimal oral bioavailability is a primary driver for prodrug development efforts, including pivaloyloxymethyl ester prodrugs designed to mask the polar phosphonate moiety and enhance membrane permeability [2].

Oral bioavailability
Data to verify
~30% (range 20–40%) after 500 mg oral dose
Supports oral exposure-model interpretation
Phase I PK study n=127
Pharmacokinetics Oral bioavailability Drug formulation

Fosmidomycin Human Tolerability Profile

Fosmidomycin's clinical safety margin is quantitatively established. In Phase I repeated-dose studies, fosmidomycin was well tolerated when administered intravenously at 8 g/day for 7 consecutive days, intramuscularly at 4 g/day for 5 days, and orally at 4 g/day for 7 days [1]. No serum accumulation was observed after 1 g every 6 hours for 5 or 7 days, or after 2 g every 6 hours for 7 days [1]. Serum protein binding was negligible at less than 1% in humans [1]. This safety profile has enabled fosmidomycin's progression to Phase II/III clinical trials in combination with clindamycin for pediatric malaria [2].

Human tolerability
Class-level
Reported tolerability up to 8 g/day IV for 7 days
Supports tolerability endpoint context for translational research
Phase I repeated-dose; no comparator data
Clinical safety Maximum tolerated dose Phase I trial

Fosmidomycin DXR Binding Affinity

Fosmidomycin's binding affinity for DXR has been quantitatively characterized across orthologous enzymes. Against recombinant P. falciparum DXR, fosmidomycin exhibits an inhibition constant (Ki) of 20 nM following 72-hour incubation [1]. Against recombinant E. coli DXR, the IC50 is 8 nM in a microplate reader assay with NADPH [2]. These values establish fosmidomycin as the reference DXR inhibitor against which novel analogs are compared. Notably, structure-guided analog design has yielded compounds with improved potency: mono- and disubstituted fosmidomycin analogs achieved IC50 values as low as 40 nM against P. falciparum in vitro, while α,β-unsaturated analog 18a reached an IC50 of 13 nM against P. falciparum growth with HepG2 cytotoxicity IC50 > 50 μM [3][4].

DXR binding affinity
Reported
P. falciparum Ki = 20 nM; E. coli IC50 = 8 nM
Supports DXR inhibition assay calibration
BindingDB ortholog data
Enzyme inhibition DXR binding affinity Biochemical assay

FR900098 vs. Fosmidomycin Prodrug Antimalarial Activity

Comparative prodrug studies reveal that FR900098 derivatives consistently exhibit superior antimalarial activity relative to structurally identical fosmidomycin derivatives. In a study of arylmethyl-substituted bis(pivaloyloxymethyl) ester prodrugs, the 3,4-dichlorobenzyl substituted derivative of fosmidomycin was approximately twice as active as the unmodified fosmidomycin prodrug, but remained less active than the corresponding FR900098 prodrug bearing identical substitution [1]. This pattern of FR900098 prodrug superiority persists across multiple substitution patterns and is attributed to the methyl ketone moiety of FR900098 conferring more favorable interactions with the DXR active site relative to fosmidomycin's aldehyde group [2].

Prodrug antimalarial activity
Head-to-head
Fosmidomycin prodrug ~2× improvement; FR900098 prodrugs consistently higher
Reported scaffold-dependent activity context
Identical substitution patterns
Prodrug development Structure-activity relationship Antimalarial

Fosmidomycin and FR900098: Apicomplexan Activity Spectrum

Although fosmidomycin and FR900098 are structurally nearly identical, they display divergent activity profiles across Apicomplexan parasites. Both compounds are active against erythrocytic stages of P. falciparum but are inactive against Toxoplasma gondii and liver stages of Plasmodium berghei [1]. Mechanistic studies using radiolabeled FR900098 demonstrated that non-infected erythrocytes are impermeable to the drug; uptake occurs exclusively in infected erythrocytes via parasite-induced new permeability pathways (NPPs) [1]. Babesia divergens, which also induces NPPs in infected erythrocytes, shows similar susceptibility. These findings explain the observed differences in activity between fosmidomycin and FR900098 against different Apicomplexa [1].

Apicomplexan spectrum
Class-level
Active only against erythrocytic stages; inactive against T. gondii, liver-stage Plasmodium
Uptake-limited activity may not transfer to non-erythrocytic models
Parasite-induced NPP-dependent uptake
Parasite uptake Apicomplexa Drug delivery

Fosmidomycin: Validated Procurement Scenarios


Clinical Reference for DXR Inhibitor Benchmarking

Fosmidomycin remains the only DXR inhibitor with extensive human pharmacokinetic and safety data, including documented tolerability at 8 g/day IV for 7 days with <1% serum protein binding [1]. This makes it the definitive reference standard for translational studies requiring a clinically validated comparator. Novel DXR inhibitors with improved potency (IC50 values as low as 13–40 nM) must be benchmarked against fosmidomycin's established enzyme inhibition parameters (PfDXR Ki = 20 nM) and clinical safety margins to demonstrate meaningful advancement [2][3].

Calibration Standard for DXR Assays

Fosmidomycin's well-characterized affinity for orthologous DXR enzymes—Ki = 20 nM for P. falciparum DXR and IC50 = 8 nM for E. coli DXR—provides a reliable calibration standard for biochemical screening campaigns [2]. Investigators developing novel DXR inhibitors should include fosmidomycin as a positive control in every assay plate to normalize inter-experimental variability and validate assay performance.

Baseline Comparator for Prodrug Development

Given that FR900098 prodrugs consistently outperform identically substituted fosmidomycin prodrugs in antimalarial activity [4], medicinal chemistry teams should use fosmidomycin as the lower-activity baseline comparator when evaluating novel prodrug strategies. The ~2× activity improvement observed with arylmethyl-substituted fosmidomycin prodrugs establishes the minimum efficacy threshold that novel fosmidomycin-derived prodrugs must exceed to warrant further development [4].

Exclusion: Non-Erythrocytic Apicomplexan Targets

Fosmidomycin and FR900098 are inactive against Toxoplasma gondii and liver-stage Plasmodium due to their dependence on erythrocyte-specific, parasite-induced new permeability pathways for cellular uptake [5]. Procurement of fosmidomycin for target validation studies in T. gondii or hepatic-stage malaria models is not supported by evidence and will yield false-negative results unrelated to DXR target engagement.

Application
Selection Property
Validation Focus
DXR inhibitor reference compound benchmarking
Reported human tolerability and PK endpoint context
Translational model tolerability benchmarking
DXR biochemical assay calibration
Characterized DXR binding affinity across orthologs
Enzyme inhibition assay normalization
Prodrug antimalarial activity screening
Reported prodrug activity baseline
SAR threshold assessment
Erythrocytic-stage parasite research
Erythrocyte-specific uptake mechanism
Target engagement confirmation in erythrocytic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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